molecular formula C18H15NO3 B10881215 4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10881215
M. Wt: 293.3 g/mol
InChI Key: NHLYHDFULMCMHJ-PEZBUJJGSA-N
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Description

4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a methyl group, and a phenyl group attached to a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of benzoyl chloride with 3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-1-methyl-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C18H15NO3/c1-19-15(12-8-4-2-5-9-12)14(17(21)18(19)22)16(20)13-10-6-3-7-11-13/h2-11,15,20H,1H3/b16-14-

InChI Key

NHLYHDFULMCMHJ-PEZBUJJGSA-N

Isomeric SMILES

CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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